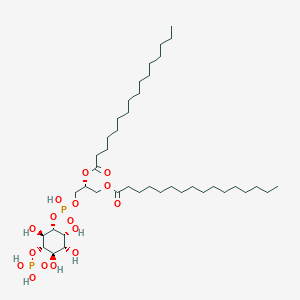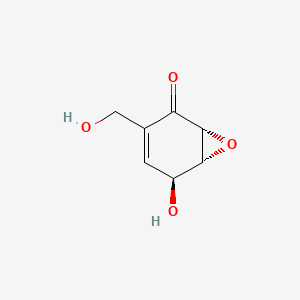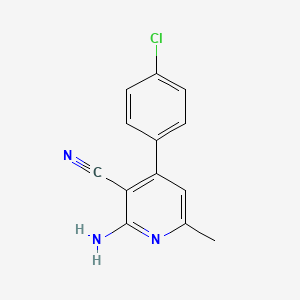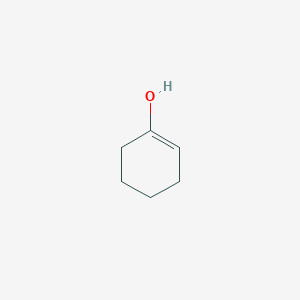
exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid: is a polycarboxylic acid with the molecular formula C8H6O4. It is known for its unique structure, which includes an epoxy group and a tetrahydrophthalic acid moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Epoxidation of Phthalic Anhydride: One common method involves the epoxidation of phthalic anhydride using oxidizing agents such as hydrogen peroxide or peroxybenzoic acid.
Reaction with Furan: Another method involves reacting maleic anhydride with furan in the presence of a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The choice of oxidizing agents and solvents, as well as reaction times and temperatures, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxybenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound, often with the epoxy group opened.
Substitution Products: Compounds where the epoxy group has been replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reactant in organic synthesis to create complex molecules.
- Intermediate in the synthesis of 4,4-dialkyl-2-butenolides .
Biology and Medicine:
- Exhibits hypoglycemic and antitumor activities by inhibiting cancer cell growth through targeting glycolysis enzymes .
Industry:
- Utilized in the production of polymers and resins.
- Acts as a cross-linking agent in various industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through its epoxy group, which can react with various biological molecules. In cancer cells, it inhibits glycolysis enzymes, thereby reducing the energy supply to the cells and inhibiting their growth . This mechanism makes it a potential candidate for antitumor therapies.
Comparación Con Compuestos Similares
- cis-1,2,3,6-Tetrahydrophthalic Anhydride
- cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride
- Maleic Anhydride
Uniqueness:
- The presence of both an epoxy group and a tetrahydrophthalic acid moiety makes exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic acid unique compared to its analogs. This unique structure allows it to participate in a wider range of chemical reactions and enhances its biological activity.
Propiedades
Número CAS |
28871-62-7 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |
Clave InChI |
ROWKCXLLOLDVIO-GUCUJZIJSA-N |
SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
SMILES isomérico |
C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
| 51112-81-3 | |
Pictogramas |
Irritant |
Sinónimos |
endoxo-delta(4)-tetrahydrophthalic acid ETPA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid and how is it used in polymer synthesis?
A1: this compound (ETAc) is a cyclic anhydride monomer containing an epoxide group. While its molecular formula and exact weight were not specified in the provided abstracts, its structure allows it to act as a co-monomer in polymerization reactions. For instance, ETAc is copolymerized with methacryloyl-2-oxy-1,2,3-propanetricarboxylic acid (MTCA) via photopolymerization to create poly(MTCA-co-ETAc). [] This copolymerization strategy allows for the incorporation of ETAc into various polymer structures.
Q2: How does incorporating this compound into polymers affect their antitumor activity?
A2: While ETAc itself doesn't exhibit direct antitumor activity, its incorporation into polymers modifies their properties and can indirectly influence their biological activity. The research by Chung et al. [] investigated a series of copolymers containing MTCA and ETAc, alongside other monomers like hydrogenethyl-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalate (HEET) and α-ethoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil (EETFU). These copolymers demonstrated higher IC50 values against cancer cell lines (mouse mammary carcinoma FM3A, mouse leukemia P388, and human histiocytic lymphoma U937) compared to 5-fluorouracil (5-FU). Interestingly, the in vivo antitumor activity of these copolymers against sarcoma 180 tumor cells in mice was superior to 5-FU. This suggests that the polymers, potentially due to the presence of ETAc and other incorporated moieties, might influence drug delivery or release, ultimately affecting the overall antitumor efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)


![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)

![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)


![N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B1201826.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)


